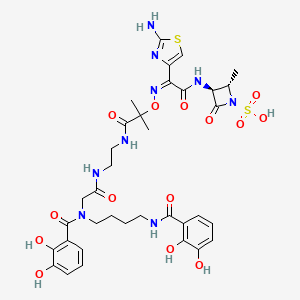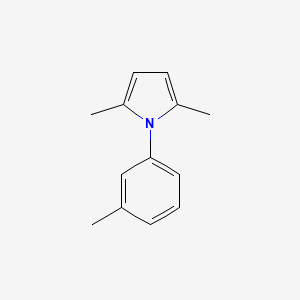
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrole is a heterocyclic aromatic organic compound. Pyrroles are a class of compounds characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is notable for its substitution pattern, which includes two methyl groups at the 2 and 5 positions and a 3-methylphenyl group at the 1 position. These substitutions can significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with an amine. For this compound, the starting materials would typically include a diketone such as hexane-2,5-dione and an amine like 3-methylphenylamine. The reaction is often catalyzed by Lewis acids such as Bi(NO₃)₃·5H₂O or Sc(OTf)₃ and conducted under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound might involve more scalable and cost-effective methods. For example, the use of microwave-assisted synthesis with environmentally friendly catalysts like onion extract has been reported to yield high efficiency and good product yields . This method is advantageous due to its reduced reaction times and lower environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole oxides, while substitution reactions could introduce halogen or nitro groups onto the pyrrole ring.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary widely based on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrrole: Lacks the 3-methylphenyl group, resulting in different chemical properties and reactivity.
1-Phenylpyrrole: Contains a phenyl group instead of a 3-methylphenyl group, affecting its steric and electronic characteristics.
3-Methylpyrrole: Has a methyl group at the 3 position but lacks other substitutions, leading to distinct reactivity patterns.
Uniqueness
2,5-Dimethyl-1-(3-methylphenyl)-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These characteristics can influence its reactivity and interactions with other molecules, making it valuable in various applications .
Propiedades
IUPAC Name |
2,5-dimethyl-1-(3-methylphenyl)pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10-5-4-6-13(9-10)14-11(2)7-8-12(14)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWZTXHNHAJBQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
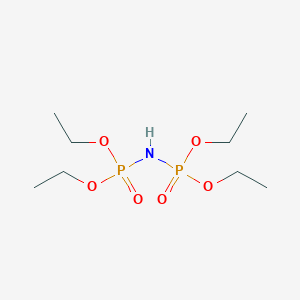
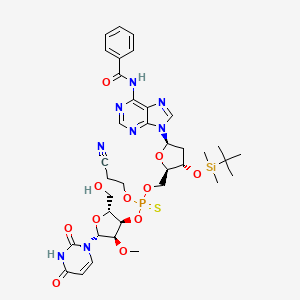
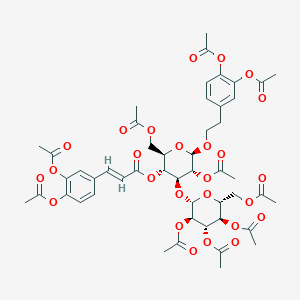
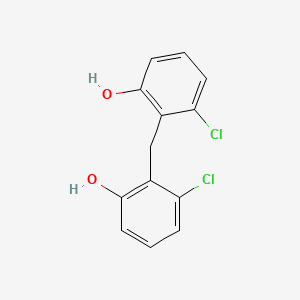
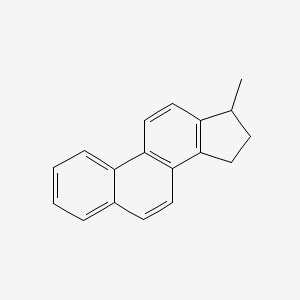

![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)
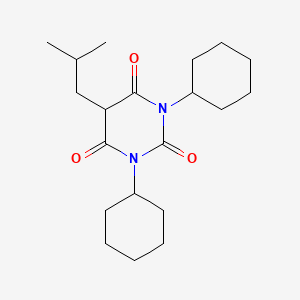
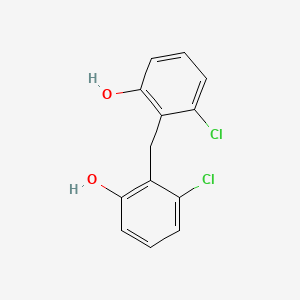
![methyl (1S,4aS,5S,7aS)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B14755281.png)
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)
![1-[2,2-dichloroethenoxy(prop-2-enyl)phosphoryl]oxyhexane](/img/structure/B14755293.png)
